2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine
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Overview
Description
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a methylpyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3-chlorobenzyl chloride with 2-methylpyrrolidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine
- 2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine
- 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine
Uniqueness
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrrolidine ring also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H16ClN/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3 |
InChI Key |
HNPAGNPTVBZQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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